molecular formula C5H5N3NaO2 B595328 Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide CAS No. 1237524-82-1

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide

Cat. No.: B595328
CAS No.: 1237524-82-1
M. Wt: 162.104
InChI Key: YJCMRKMLONDGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is a chemical compound with the molecular formula C5H4N3NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring and a carbonyl group.

Mechanism of Action

Target of Action

The primary target of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide or 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-, sodium salt (1:1), is the 3CL protease . This enzyme plays a crucial role in the life cycle of certain viruses, including SARS-CoV-2 .

Mode of Action

This compound acts as an inhibitor of the 3CL protease . By binding to this enzyme, it prevents the virus from replicating within the host cell . This disruption in the viral life cycle helps to limit the spread of the virus within the body .

Biochemical Pathways

The compound affects the viral replication pathway . By inhibiting the 3CL protease, it prevents the cleavage of viral polyproteins, a necessary step for the production of new viral particles . This action disrupts the viral life cycle and helps to control the spread of the virus .

Pharmacokinetics

It is known to have a high solubility in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of the 3CL protease by this compound results in a decrease in viral replication . This can lead to a reduction in the viral load within the body, helping to alleviate symptoms and potentially shorten the duration of the illness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH levels can impact the solubility and stability of the compound Additionally, the presence of other medications could potentially affect its efficacy through drug-drug interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide typically involves the reaction of pyrazine-2,3-dione with nicotinamide. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different pyrazine derivatives.

    Reduction: Reduction reactions can convert it into other functionalized pyrazine compounds.

    Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Sodium pyrazine-2-carboxylate
  • Sodium 3-carbamoylpyrazine-2-olate
  • Sodium 3-hydroxypyrazine-2-carboxylate

Uniqueness

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is unique due to its specific structure, which includes both a pyrazine ring and a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLFFRIKMFDNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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